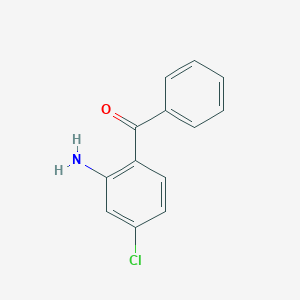
(S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid” contains a tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
Synthesis Analysis
A method for the direct introduction of the Boc group into a variety of organic compounds has been developed using flow microreactor systems . This method could potentially be used in the synthesis of “(S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid”.Molecular Structure Analysis
The Boc group has the formula C5H9O2, a net charge of 0, an average mass of 101.12376, and a monoisotopic mass of 101.06025 . The SMILES representation of the Boc group is C(=O)OC©©C .Chemical Reactions Analysis
The Boc group is known for its role as a protecting group . In the context of chemical reactions, the amine attacks a carbonyl site on di-tert-butyl dicarbonate (Boc2O) resulting in tert-butyl carbonate leaving as a leaving group .Physical And Chemical Properties Analysis
The Boc group has a net charge of 0, an average mass of 101.12376, and a monoisotopic mass of 101.06025 . It is a part of the organyl group .Wissenschaftliche Forschungsanwendungen
Protecting Group in Peptide Synthesis
The tert-butoxycarbonyl (Boc) group is widely used as a protecting group for amines in peptide synthesis. It is introduced into a molecule to protect functional groups from reacting when they are not supposed to, thus providing chemoselectivity during synthesis . The Boc group can be added to the amino group of amino acids, preventing unwanted side reactions and allowing for the sequential construction of peptides.
A method has been developed for the direct introduction of the Boc group into a variety of organic compounds using flow microreactor systems. This process is more efficient, versatile, and sustainable compared to traditional batch processes . Flow microreactors offer precise control over reaction conditions, leading to higher yields and purity of the Boc-protected compounds.
High-Temperature Deprotection
The Boc group can be removed from amino acids and peptides at high temperatures using a phosphonium ionic liquid. This method offers a rapid and effective way to deprotect Boc amino acids and peptides, which is crucial in the final steps of peptide synthesis . The ionic liquid used has low viscosity and high thermal stability, which enhances the deprotection process.
Wirkmechanismus
Zukünftige Richtungen
The Boc group has been extensively used in the stereoselective synthesis of amines and their derivatives . Future research may continue to explore its applications in the synthesis of structurally diverse compounds that represent the structural motif of many natural products and therapeutically applicable compounds .
Eigenschaften
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopiperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h8H,4-6H2,1-3H3,(H,14,15)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBCBXYUAJQMQM-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C[C@H]1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
198646-60-5 |
Source


|
| Record name | (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

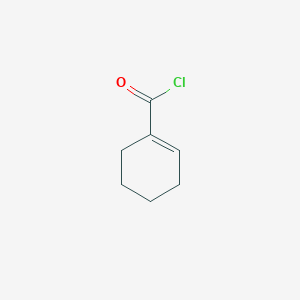
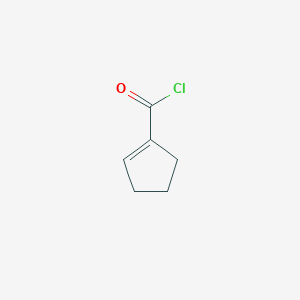
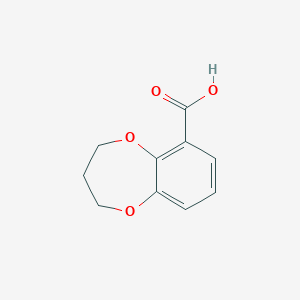

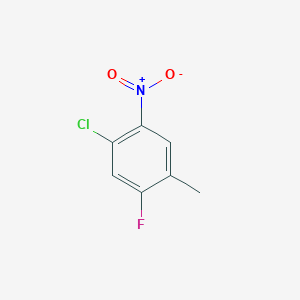

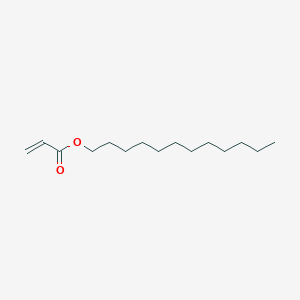
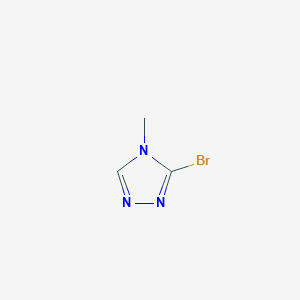
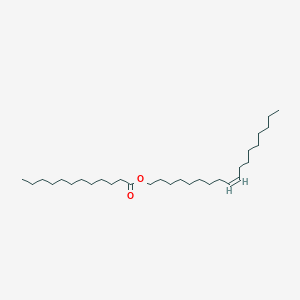
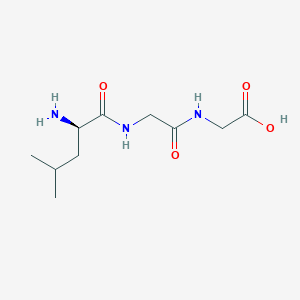
![7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B107461.png)
